Methyl 4-aminoquinoline-2-carboxylate hydrochloride
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Overview
Description
Methyl 4-aminoquinoline-2-carboxylate hydrochloride is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound is characterized by the presence of a quinoline ring system, which is a fused aromatic heterocyclic structure containing nitrogen. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-aminoquinoline-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline ring. This process often involves the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminoquinoline-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Scientific Research Applications
Methyl 4-aminoquinoline-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving quinoline derivatives.
Medicine: It has potential therapeutic applications, particularly in the development of antimalarial and anticancer drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-aminoquinoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA replication in pathogens. The quinoline ring system allows it to intercalate into DNA, disrupting essential biological processes .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another 4-aminoquinoline derivative used as an antimalarial drug.
Amodiaquine: Similar in structure and used for its antimalarial properties.
Quinine: A naturally occurring compound with antimalarial activity.
Uniqueness
Methyl 4-aminoquinoline-2-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility, making it more versatile for various applications .
Properties
CAS No. |
1423025-11-9 |
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Molecular Formula |
C11H11ClN2O2 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
methyl 4-aminoquinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H10N2O2.ClH/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10;/h2-6H,1H3,(H2,12,13);1H |
InChI Key |
JCWBQKAKAUZMBV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)N.Cl |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)N.Cl |
Origin of Product |
United States |
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